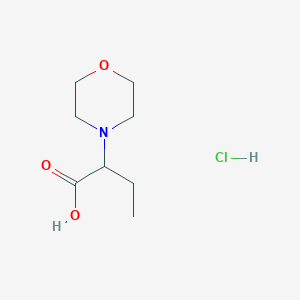

2-Morpholin-4-YL-butyric acid hydrochloride

Description

Positional Isomers

Functionalized Derivatives

Pharmacologically Active Analogues

- 2-Morpholin-4-ylethyl 4-(6,7-dimethoxy-1-oxoisoquinolin-2-yl)butanoate hydrochloride : Esterification of the carboxylic acid group enables membrane permeability.

| Derivative | Key Structural Feature | Application |

|---|---|---|

| 2-Morpholin-4-YL-butyric acid HCl | β-substituted butyric acid | Intermediate in drug synthesis |

| 4-Morpholin-4-yl-2-phenyl-butyric acid | γ-phenyl substitution | Kinase inhibitor development |

| 2-(Morpholin-4-yl)acetic acid HCl | Short-chain carboxylic acid | Ligand in coordination chemistry |

Properties

IUPAC Name |

2-morpholin-4-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-7(8(10)11)9-3-5-12-6-4-9;/h7H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETDNVPCGSOSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Morpholin-4-YL-butyric acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of butyric acid, characterized by the presence of a morpholine ring. The chemical formula is , and it exhibits properties that make it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

- Histone Deacetylase Inhibition : Similar to other butyric acid derivatives, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can lead to the activation of tumor suppressor genes and apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by modulating immune responses, which may be beneficial in conditions like inflammatory bowel disease (IBD) and other chronic inflammatory disorders .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties through the induction of apoptosis and cell cycle arrest in various cancer cell lines. For example:

- Cell Lines Studied : The compound has been tested on human colorectal cancer cells, showing significant cytotoxic effects at concentrations ranging from 50 to 150 µg/mL. The mechanism involves caspase activation and p53 pathway modulation .

Immunomodulatory Effects

Studies suggest that this compound enhances immune function by promoting the production of cytokines and modulating T-cell responses. This property is particularly relevant in the context of autoimmune diseases and infections .

Study 1: Anticancer Efficacy in Colorectal Cancer

A study published in Cancer Research evaluated the effects of this compound on colorectal cancer cells. The findings revealed:

- Caspase Activation : Increased levels of activated caspases were observed, indicating apoptosis induction.

- Dose-Dependent Response : A significant reduction in cell viability was noted at doses above 100 µg/mL.

Study 2: Anti-inflammatory Activity in IBD Models

In an experimental model of inflammatory bowel disease, the administration of this compound resulted in:

- Reduced Inflammatory Markers : Levels of TNF-alpha and IL-6 decreased significantly.

- Histological Improvements : Microscopic examination showed reduced mucosal damage compared to control groups.

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | HDAC inhibition, anti-inflammatory | Anticancer, immunomodulatory |

| Butyric Acid | HDAC inhibition | Anticancer |

| Valproic Acid | HDAC inhibition | Anticonvulsant, mood stabilizer |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key analogues include morpholine-containing carboxylic acid derivatives, differing in chain length, substituents, and salt forms. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Research Findings and Trends

- Hydrogen Bonding and Reactivity : The acetic acid derivative’s morpholine ring facilitates hydrogen bonding, critical in crystal engineering and supramolecular chemistry . The butyric acid variant’s extended chain may alter these interactions, favoring hydrophobic binding in drug-receptor models.

- Stability and Solubility : Hydrochloride salts generally improve stability, as seen in compounds like Nicardipine HCl, which resists degradation under acidic conditions . This property is crucial for oral drug formulations.

- Drug Development : Morpholine derivatives are explored as protease inhibitors (e.g., SARS-CoV-2 3CLpro inhibitors in ) and nephropathy treatments (e.g., Jatrorrhizine HCl in ). The butyric acid variant’s structural flexibility could enhance target specificity .

Preparation Methods

Alkylation of Morpholine with Haloalkyl Esters

One common approach involves the reaction of morpholine with ethyl bromoacetate or similar haloalkyl esters to form ethyl morpholinoacetate intermediates. This reaction is generally conducted in organic solvents such as diethyl ether or ethanol at room temperature.

- Example Conditions:

- Morpholine (517 mmol) dissolved in diethyl ether (200 mL)

- Slow addition of ethyl bromoacetate (258 mmol)

- Stirring at room temperature for 2 hours

- Removal of solids by filtration

- Concentration under reduced pressure to isolate the ester intermediate

This step yields ethyl morpholinoacetate, which is the precursor to the acid form.

Hydrolysis of Ester to Morpholin-4-yl-butyric Acid

The ester intermediate is hydrolyzed to the corresponding acid using either acidic or basic conditions:

Formation of Hydrochloride Salt

The free acid is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid, typically in ethanol or water, followed by crystallization:

- Addition of 6N hydrochloric acid in ethanol to the basic hydrolysis product

- Filtration and washing of the solid product with ethanol

- Drying under vacuum to yield morpholin-4-yl-butyric acid hydrochloride with high purity

Reaction Parameters and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | Morpholine + Ethyl bromoacetate | Room temperature | 2 hours | N/A | Stirring in diethyl ether, filtration |

| Acidic Hydrolysis | 3M HCl | 20–25°C | 24 hours | 91.7 | Reflux followed by concentration |

| Basic Hydrolysis | NaOH in ethanol/water | Room temperature | 1 hour | N/A | Followed by acidification and lyophilization |

| Hydrochloride salt formation | 6N HCl in ethanol | Room temperature | Variable | N/A | Precipitation and vacuum drying |

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Key Parameters | Outcome |

|---|---|---|---|

| 1. Alkylation | Morpholine + Ethyl bromoacetate in ether | RT, 2 h | Ethyl morpholinoacetate |

| 2. Acidic Hydrolysis | 3M HCl, reflux then RT, 24 h | 20-25°C, 24 h | Morpholin-4-yl-butyric acid |

| 3. Basic Hydrolysis | NaOH in ethanol/water, RT, 1 h | RT, 1 h | Free acid (intermediate) |

| 4. Acidification | 6N HCl in ethanol, RT | RT, variable | Hydrochloride salt formation |

| 5. Purification | Recrystallization from water or ethanol | RT or mild heating | Pure 2-Morpholin-4-yl-butyric acid hydrochloride |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Morpholin-4-YL-butyric acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between morpholine and a halogenated butyric acid derivative. A typical procedure involves refluxing 2-bromobutyric acid with morpholine in dichloromethane (CH₂Cl₂) at 40–50°C for 12–24 hours, followed by hydrochloric acid (HCl) treatment to isolate the hydrochloride salt . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to morpholine), solvent choice (polar aprotic solvents like DMF may enhance reactivity), and temperature control to minimize byproducts. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the morpholine ring (δ 3.6–3.8 ppm for N-CH₂ groups) and carboxylic acid proton (δ 12–13 ppm). DEPT-135 distinguishes CH₂ and CH₃ groups in the butyric acid chain .

- IR : Peaks at ~2500 cm⁻¹ (N-H stretch of hydrochloride) and ~1700 cm⁻¹ (C=O of carboxylic acid) validate functional groups .

- HPLC : A C18 column with 0.03 M phosphate buffer (pH 2.5)/methanol (70:30) mobile phase at 1 mL/min detects impurities (<0.1%) with UV detection at 210 nm .

Q. How does the morpholine moiety influence the compound’s reactivity in common organic transformations?

- Methodological Answer : The morpholine ring acts as an electron-rich site, facilitating nucleophilic substitution or oxidation. For example:

- Oxidation : Using KMnO₄ in acidic conditions converts the secondary amine in morpholine to a nitroso group, altering solubility .

- Reduction : LiAlH₄ reduces the carboxylic acid to an alcohol, yielding 2-morpholin-4-YL-butan-1-ol, useful for prodrug synthesis .

- Substitution : Electrophilic aromatic substitution on aryl analogs (e.g., chlorophenyl derivatives) requires Lewis acid catalysts (AlCl₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR) may arise from rotameric forms of the morpholine ring or hydrochloride salt dissociation. Strategies include:

- Variable-temperature NMR : Cooling to −40°C slows ring puckering, simplifying splitting patterns .

- X-ray crystallography : SHELXL software refines crystal structures to confirm bond angles/planarity, resolving ambiguities from NMR/IR .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 209.67 for [M+H]⁺) validates molecular formula against calculated values .

Q. What experimental designs are effective for studying the compound’s interaction with enzymatic targets?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorescence polarization to measure binding affinity (Kd) to proteases (e.g., trypsin). Pre-incubate the compound (0.1–10 µM) with the enzyme, then add fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC) and monitor cleavage rates .

- Isothermal titration calorimetry (ITC) : Directly quantify thermodynamic parameters (ΔH, ΔS) of binding to receptors like GABA₃ .

- Molecular docking : AutoDock Vina models morpholine’s H-bonding with active-site residues (e.g., Asp189 in trypsin), guiding mutagenesis studies .

Q. How can computational methods predict the compound’s behavior in novel reaction pathways?

- Methodological Answer :

- DFT calculations : Gaussian 09 optimizes transition states for proposed mechanisms (e.g., SN2 vs. SN1 pathways). B3LYP/6-31G* basis sets predict activation energies and regioselectivity in substitution reactions .

- Retrosynthetic analysis : Pistachio/BKMS databases identify feasible precursors (e.g., 2-bromobutyric acid) and evaluate route feasibility via "relevance heuristic" scoring .

- Machine learning (ML) : Train models on Reaxys data to predict solubility or stability under varying pH/temperature conditions .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

- Methodological Answer : Variability in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may stem from:

- Assay conditions : Differences in buffer pH (7.4 vs. 6.8) or ionic strength alter protonation states. Standardize using HEPES buffer (pH 7.4, 150 mM NaCl) .

- Impurity profiles : HPLC-MS quantifies byproducts (e.g., hydrolyzed morpholine derivatives) that interfere with activity. Use ≥98% pure batches for dose-response curves .

- Cell-line specificity : Compare activity in HEK293 (high CYP3A4) vs. HepG2 (low CYP) to assess metabolic stability .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.